3'-Deoxyadenosine-5'-monophosphate can be derived from the natural nucleoside 3'-deoxyadenosine, commonly found in certain fungi such as Cordyceps militaris where it is present in low concentrations. Due to its limited natural availability, synthetic methods are often employed for its production. In terms of classification, it falls under the category of purine nucleotides, which are characterized by a purine base (adenine) linked to a sugar (deoxyribose) and a phosphate group.
The synthesis of 3'-deoxyadenosine-5'-monophosphate can be achieved through various methods, including enzymatic phosphorylation and chemical synthesis.
Chemical synthesis routes have also been developed to produce 3'-deoxyadenosine-5'-monophosphate. A notable method includes:
The molecular structure of 3'-deoxyadenosine-5'-monophosphate consists of three main components:
3'-Deoxyadenosine-5'-monophosphate participates in several critical biochemical reactions:
The mechanism of action for 3'-deoxyadenosine-5'-monophosphate primarily involves its role as an inhibitor in cellular processes:
Characterization techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to analyze purity and structural integrity during synthesis .
The applications of 3'-deoxyadenosine-5'-monophosphate span various fields:
The systematic IUPAC name for 3'-deoxyadenosine-5'-monophosphate is [(2R,5S)-5-(6-amino-9H-purin-9-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate, reflecting its precise stereochemical configuration [1] [7]. Key structural features include:
Table 1: Structural Comparison of Adenosine Monophosphate Variants
Compound | Sugar Configuration | IUPAC Name Fragment | Unique Identifier |
---|---|---|---|
3'-Deoxyadenosine-5'-monophosphate | 3'-deoxyribose | (2R,5S)-4-hydroxyoxolan-2-yl | CAS 653-63-4 (isomer) [1] [8] |
2'-Deoxyadenosine-5'-monophosphate | 2'-deoxyribose | (2R,3S,5R)-3-hydroxyoxolan-2-yl | CAS 653-63-4 [3] |
Adenosine-5'-monophosphate | ribose | (2R,3S,4R,5R)-3,4-dihydroxyoxolan-2-yl | CAS 61-19-8 |
3'-dAMP emerged through deliberate chemical synthesis rather than natural isolation, with key developments including:
Table 2: Key Historical Milestones in 3'-dAMP Research
Year Range | Milestone | Significance |
---|---|---|
1960–1965 | Chemical synthesis established | Enabled structure-function studies of modified nucleotides [3] |
1975–1980 | DNA polymerase inhibition demonstrated | Revealed mechanism of chain termination [3] |
1982–1987 | Microbial metabolic studies | Detected in Pseudomonas extracts [3] |
1990–1995 | Antiviral scaffold development | Inspired nucleoside reverse transcriptase inhibitors [4] |
Despite its non-natural status, 3'-dAMP exhibits several biologically significant interactions:
Table 3: Metabolic and Enzymatic Interactions of 3'-dAMP
Biological Context | Interaction Mechanism | Functional Consequence |
---|---|---|
DNA replication | Incorporation without chain extension | Replication arrest; sequencing applications |
Purine salvage pathways | Substrate for 5'-nucleotidases | Dephosphorylation to nucleoside form (slow) [8] |
Reverse transcription | Competitive inhibition of dATP binding | Suppression of viral replication (weak) [4] |
In DNA repair studies, 3'-dAMP incorporation creates non-ligatable strand breaks, providing models for base excision repair mechanisms. The modified nucleotide's resistance to 3'-exonuclease activity further illuminates proofreading functions in replicative polymerases [3] [7].
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